molecular formula C14H18N2O5 B5809959 METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE

METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE

Cat. No.: B5809959
M. Wt: 294.30 g/mol
InChI Key: HHIGOCXMKUNLQG-UHFFFAOYSA-N
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Description

METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE is a chemical compound with a complex structure that includes a nitrobenzoate core, an isopentylamino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE typically involves multiple steps, starting with the preparation of the nitrobenzoate core. The isopentylamino group is then introduced through a series of reactions, followed by the formation of the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution of the ester group can produce various substituted benzoates.

Scientific Research Applications

METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, while the isopentylamino group may interact with biological receptors. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE include:

  • METHYL 3-[(DIMETHYLAMINO)CARBONYL]-5-NITROBENZOATE
  • METHYL 3-[(CYCLOPROPYLAMINO)CARBONYL]-5-NITROBENZOATE
  • METHYL 3-[(METHYLAMINO)CARBONYL]-5-NITROBENZOATE

Uniqueness

What sets this compound apart from these similar compounds is the presence of the isopentylamino group, which can confer unique chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

methyl 3-(3-methylbutylcarbamoyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9(2)4-5-15-13(17)10-6-11(14(18)21-3)8-12(7-10)16(19)20/h6-9H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIGOCXMKUNLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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